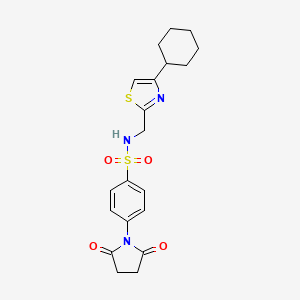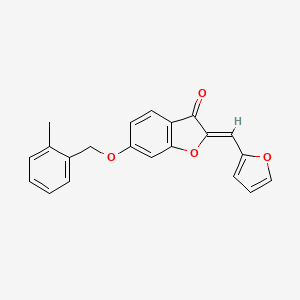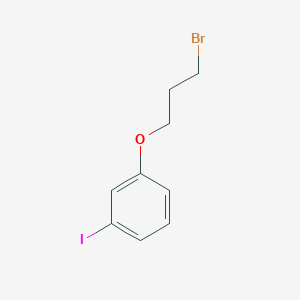![molecular formula C13H16N2O3S B2848961 N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide CAS No. 1153389-79-7](/img/structure/B2848961.png)
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a chemical compound with the CAS Number: 1153389-79-7 . It has a molecular weight of 280.34 . The IUPAC name for this compound is N- [4- (1-pyrrolidinylsulfonyl)phenyl]acrylamide .
Synthesis Analysis
The synthesis of compounds like “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a powder at room temperature . Its molecular formula is C13H16N2O3S .科学的研究の応用
Anticancer Activity
Pyrrolidine derivatives have been extensively studied for their potential anticancer properties. The introduction of the sulfonyl group and the phenylpropenamide moiety in “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” could enhance its interaction with cancer cell targets, leading to improved efficacy in inhibiting tumor growth. Research has shown that modifications to the pyrrolidine ring can significantly affect the compound’s ability to bind to various cancer-related proteins, potentially offering a pathway to novel cancer therapies .
Anti-Inflammatory Applications
The structural features of pyrrolidine derivatives make them suitable candidates for anti-inflammatory drugs. The sulfonyl group in particular is known for its ability to modulate inflammatory pathways. This compound could be investigated for its effectiveness in reducing inflammation in conditions such as arthritis or inflammatory bowel disease, where controlling the inflammatory response is crucial for patient care .
Antiviral Properties
Compounds featuring the pyrrolidine ring have shown promise in the development of antiviral medications. The unique structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” might interact with viral enzymes or proteins, disrupting the life cycle of viruses. This could lead to new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Treatment of Neurodegenerative Disorders
The pyrrolidine scaffold is known to cross the blood-brain barrier, making it valuable in the treatment of neurodegenerative diseases. By modifying the pyrrolidine core, researchers could develop compounds that target specific neurological pathways, offering hope for diseases like Alzheimer’s and Parkinson’s, where current treatment options are limited .
Modulation of Immune Response
The compound’s ability to influence the immune system could be harnessed to treat autoimmune diseases or to modulate the immune response in organ transplantation and other medical procedures. The sulfonyl and phenylpropenamide groups could interact with immune cells, potentially leading to new immunomodulatory drugs .
Drug Metabolism and Detoxification
Pyrrolidine derivatives can play a role in the metabolism and detoxification of drugs. The structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” may affect the expression of proteins involved in the detoxification and clearance of foreign substances from the body. This could be particularly useful in the development of treatments that reduce the side effects of other medications .
特性
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDIVXHYHFOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide | |
CAS RN |
1153389-79-7 |
Source


|
| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)
![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)


![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2848899.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2848900.png)